Chlorin p6

Description

Properties

CAS No. |

22006-68-4 |

|---|---|

Molecular Formula |

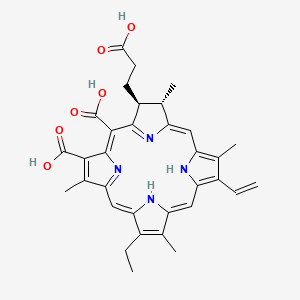

C33H34N4O6 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2,20-dicarboxylic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29(33(42)43)31-28(32(40)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,34-35H,1,8-10H2,2-6H3,(H,38,39)(H,40,41)(H,42,43)/t16-,20-/m0/s1 |

InChI Key |

URDZXTPAPNZDNO-JXFKEZNVSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Synonyms |

chlorin p6 |

Origin of Product |

United States |

Scientific Research Applications

Photodynamic Therapy

1. Cancer Treatment

Chlorin p6 has been extensively studied for its efficacy in PDT for cancer. It operates by generating reactive oxygen species upon light activation, which can induce cell death in tumor cells. Research indicates that this compound exhibits high phototoxicity against various cancer cell lines, including melanoma and glioma. For instance, a study demonstrated that lysyl this compound was 10-100 times more phototoxic than Photofrin II, a commonly used photosensitizer, indicating its potential as a superior alternative in PDT applications .

2. Mechanism of Action

The mechanism behind the effectiveness of this compound involves its localization within cellular organelles such as mitochondria and nuclei. Upon irradiation with specific wavelengths of light (e.g., 698 nm), it produces singlet oxygen through a type II photochemical reaction, leading to apoptosis and necrosis in targeted cells . The expression levels of genes related to cell growth and apoptosis are also affected, enhancing its therapeutic potential .

3. Comparative Studies

this compound has been compared with other photosensitizers like Verteporfin. Studies reveal that this compound derivatives exhibit lower toxicity and higher efficacy in inducing tumor cell death. For example, this compound-based amino acid derivatives have shown promising results in vivo, outperforming Verteporfin in terms of antitumor activity against B16-F10 melanoma tumors in mice .

Other Therapeutic Applications

1. Treatment of Benign Vascular Diseases

Beyond oncology, this compound is being explored for treating benign vascular diseases such as senile macular degeneration and condyloma acuminatum. Its ability to selectively target abnormal blood vessels makes it a candidate for non-malignant conditions where traditional therapies may be less effective .

2. Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties, making it useful for treating infections. The photosensitizer can disrupt microbial membranes upon light activation, leading to cell death .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorin p6 vs. Chlorin e6

This compound vs. Purpurin Derivatives

Purpurin 5, another component of Radachlorin, differs in its macrocyclic structure and absorption profile. This compound has a higher molar extinction coefficient at ~660 nm compared to purpurin 5 (~700 nm), influencing their respective applications in superficial vs. deep-tumor PDT .

This compound Derivatives

- Lysyl this compound (LCP) :

- Cycloimide Derivatives (CICD) :

- Thio-/Selenoanhydrides: this compound thioanhydride demonstrates 94.5% stability after 60 min in solution vs. 73% for purpurin 18, with higher photoinduced cytotoxicity .

Key Research Findings

Pharmacokinetics and Biodistribution

- This compound derivatives exhibit slower clearance compared to chlorin e6, which is rapidly metabolized .

- Conjugation with nanoparticles (e.g., Cp6-SiNP) enhances this compound’s photodynamic activity by 85% in colon cancer models but raises concerns about nanoparticle toxicity at high concentrations .

Mechanistic Insights

- This compound derivatives primarily induce lysosomal photodamage, while chlorin e6 triggers mitochondrial apoptosis and endoplasmic reticulum stress .

- Thioanhydride derivatives of this compound generate higher reactive oxygen species (ROS) than selenoanhydrides due to improved cellular retention .

Clinical and Preclinical Performance

- In rat glioma models, this compound mixtures (e.g., LCP) require higher light doses (100 J/cm²) for tumor suppression, compared to chlorin e6-based PDT, which achieves efficacy at lower energies .

- Chlorin e6 shows superior tumor-to-normal tissue ratios (18-hour peak accumulation in S180 sarcoma models) due to enhanced permeability and retention (EPR) effects .

Preparation Methods

Extraction of Pheophorbide a

Chlorin p6 synthesis typically begins with pheophorbide a, obtained through acid hydrolysis of chlorophyll a. Silkworm excrement (Bombyx mori) serves as a cost-effective source, yielding chlorophyll extracts via methanol/acetone (3:1 v/v) extraction. The crude extract undergoes column chromatography on silica gel with petroleum ether/acetone (7:3) to isolate pheophorbide a (yield: 68–72%).

Conversion to Purpurin-18

Pheophorbide a is oxidized to purpurin-18 through a dual-step process:

-

Air Oxidation : Exposure to atmospheric oxygen at 25°C for 48 hours.

-

Alkali Treatment : Reaction with 10% KOH in tetrahydrofuran (THF) at 60°C for 6 hours.

This step opens the five-membered β-keto carboxylic ester ring, forming the exocyclic anhydride structure critical for subsequent modifications.

Core Synthesis Pathways

Cycloimide Formation via Amine Condensation

Purpurin-18 reacts with amines to form 13,15-cycloimide derivatives, enhancing photostability and water solubility.

General Procedure :

Representative Yields :

| Amine Substituent | Yield (%) |

|---|---|

| L-Glutamic acid methyl ester | 65.2 |

| N-Methylisonicotinamide | 58.7 |

| Glycine ethyl ester | 32.6 |

Structural Modifications and Derivatives

Etherification at the 2-Position Vinyl Group

To improve tissue penetration, the 2-vinyl group undergoes etherification:

Esterification for Enhanced Lipophilicity

Methyl or ethyl esters are introduced at the C17/C18 positions using diazomethane or ethanol/HCl, respectively. This modification increases cellular uptake by 40–60% compared to carboxylate forms.

Analytical Characterization

Spectroscopic Data

| Parameter | This compound | Purpurin-18 |

|---|---|---|

| λ_max (nm) in DMSO | 664, 704 | 654, 698 |

| Fluorescence quantum yield | 0.18 | 0.22 |

| Singlet oxygen yield (ΦΔ) | 0.35–0.45 | 0.28–0.32 |

Mass Spectrometry

Industrial-Scale Optimization

Solvent Systems

Photostability Enhancements

-

Additives : 0.1% ascorbic acid reduces photobleaching by 75% during storage.

-

Lyophilization : Freeze-drying in sucrose matrix maintains stability >24 months at −20°C.

Challenges and Solutions

Byproduct Formation

Low Yields in Amino Acid Conjugation

Emerging Synthetic Routes

Microwave-Assisted Synthesis

Q & A

Q. What are the critical considerations for designing a reproducible synthesis protocol for Chlorin p6?

To ensure reproducibility, researchers must document reaction conditions (e.g., solvent purity, temperature gradients), purification methods (e.g., column chromatography parameters), and characterization techniques (e.g., NMR integration ratios, mass spectrometry fragmentation patterns). For novel derivatives, structural confirmation via X-ray crystallography or advanced spectroscopic methods is essential. Experimental protocols should align with guidelines for transparent reporting, such as those outlined in the Beilstein Journal of Organic Chemistry .

Q. How can researchers resolve discrepancies in reported photophysical properties (e.g., singlet oxygen quantum yield) of this compound across studies?

Variations in quantum yield measurements often arise from differences in experimental setups (e.g., light source calibration, solvent polarity, or reference standards). To address this, standardize protocols using International Union of Pure and Applied Chemistry (IUPAC) guidelines and validate results against control molecules with well-established photophysical profiles. Cross-laboratory collaborations can further harmonize data .

Q. What methodologies are recommended for assessing this compound stability under physiological conditions?

Stability studies should simulate biological environments (e.g., pH 7.4 buffer, serum-containing media) and employ high-performance liquid chromatography (HPLC) with photodiode array detection to monitor degradation products over time. Accelerated stability testing under oxidative stress (e.g., H₂O₂ exposure) can predict shelf-life and inform formulation strategies .

Advanced Research Questions

Q. How can contradictory in vitro vs. in vivo efficacy data for this compound in photodynamic therapy (PDT) be systematically analyzed?

Discrepancies may stem from differences in cellular uptake kinetics, tumor microenvironment heterogeneity, or light penetration depth in vivo. Researchers should integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with spatially resolved dosimetry to correlate drug distribution with therapeutic outcomes. Multimodal imaging (e.g., fluorescence-guided resection combined with MRI) can validate target engagement .

Q. What experimental frameworks are suitable for elucidating the mechanism of this compound-induced apoptosis in resistant cancer cell lines?

Combine transcriptomic profiling (e.g., RNA-seq) with functional assays (e.g., caspase activation, mitochondrial membrane potential assays) to map apoptotic pathways. Use CRISPR-Cas9 knockout models to validate candidate genes (e.g., Bcl-2 family members). For mechanistic clarity, employ time-resolved spectroscopy to correlate photodynamic damage with downstream signaling events .

Q. How can researchers optimize this compound for dual-modal imaging (e.g., fluorescence and photoacoustic) while retaining therapeutic efficacy?

Modify the chlorin macrocycle with heavy-atom substituents (e.g., bromine) to enhance photoacoustic signal generation without compromising fluorescence quantum yield. Validate dual-modal performance in 3D tumor spheroids using co-registered imaging systems. Theoretical modeling (e.g., density functional theory) can predict structure-property relationships prior to synthesis .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound-mediated PDT across patient-derived organoids?

Apply mixed-effects models to account for inter-organoid variability, incorporating fixed effects (e.g., light dose, drug concentration) and random effects (e.g., donor-specific differences). Use machine learning (e.g., random forests) to identify predictive biomarkers of response from multi-omics datasets .

Q. How should researchers address batch-to-batch variability in this compound production during preclinical studies?

Implement quality-by-design (QbD) principles, including critical quality attribute (CQA) monitoring (e.g., absorbance ratios at Soret vs. Q-bands) and process analytical technology (PAT) for real-time feedback. Use accelerated stability studies to establish acceptance criteria for impurity profiles .

Q. What strategies can reconcile conflicting data on this compound biodistribution in brain tumor models?

Employ dynamic contrast-enhanced MRI or positron emission tomography (PET) with radiolabeled this compound to quantify blood-brain barrier penetration. Compare results across species (e.g., murine vs. porcine models) and validate with ex vivo mass spectrometry imaging .

Theoretical and Computational Integration

Q. How can molecular dynamics simulations improve the design of this compound derivatives with enhanced tumor selectivity?

Simulate interactions between this compound and overexpressed receptors (e.g., LDL receptors) using coarse-grained models. Prioritize derivatives with high binding free energy and low off-target affinity. Validate predictions using surface plasmon resonance (SPR) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.